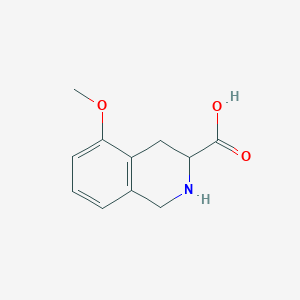![molecular formula C11H14F3N B13540809 1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
1-[2-(Trifluoromethyl)phenyl]butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)benzyl)propylamine , is a chemical compound with the following structural formula:
C11H14F3N
It consists of a butylamine backbone with a trifluoromethyl-substituted phenyl group attached. The compound is typically found in its hydrochloride salt form, 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride (CAS Number: 1354962-67-6) .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes can yield 1-[2-(Trifluoromethyl)phenyl]butan-2-amine. One common approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with butylamine under appropriate conditions. The reaction proceeds via nucleophilic addition to the aldehyde, followed by reduction of the imine intermediate.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic protocols.
Analyse Des Réactions Chimiques
1-[2-(Trifluoromethyl)phenyl]butan-2-amine can participate in various chemical reactions:
Reduction: It can undergo reduction reactions, converting the imine group to the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Oxidation: Oxidative processes may modify the compound.
Common reagents include reducing agents (e.g., sodium borohydride), nucleophiles, and oxidizing agents (e.g., hydrogen peroxide).
Major products depend on reaction conditions and substituents introduced during functionalization.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)phenyl]butan-2-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides.
Materials Science: The compound’s properties contribute to material design.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting biological processes.
Comparaison Avec Des Composés Similaires
While 1-[2-(Trifluoromethyl)phenyl]butan-2-amine stands out due to its trifluoromethyl-substituted phenyl group, similar compounds include:
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: (CAS Number: 74051-03-9) .
1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine: (CAS Number: 869318-87-6) .
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6,9H,2,7,15H2,1H3 |
Clé InChI |
KCDOUUPUKHRKAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=CC=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)




![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)






